Cas no 1234996-74-7 ((R)-1-(1H-Benzimidazol-2-yl)ethylamine Hydrochloride)

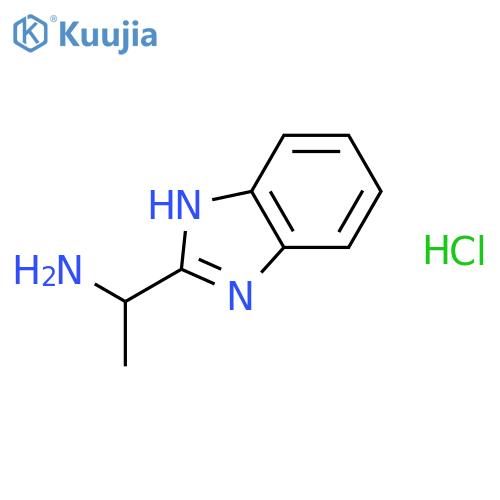

1234996-74-7 structure

商品名:(R)-1-(1H-Benzimidazol-2-yl)ethylamine Hydrochloride

CAS番号:1234996-74-7

MF:C9H12ClN3

メガワット:197.664680480957

MDL:MFCD12828689

CID:1056167

(R)-1-(1H-Benzimidazol-2-yl)ethylamine Hydrochloride 化学的及び物理的性質

名前と識別子

-

- (R)-1-(1H-Benzimidazol-2-yl)ethylamine Hydrochloride

- (1R)-1-(1H-Benzimidazol-2-yl)ethanamine hydrochloride (1:1)

-

- MDL: MFCD12828689

- インチ: InChI=1S/C9H11N3.ClH/c1-6(10)9-11-7-4-2-3-5-8(7)12-9;/h2-6H,10H2,1H3,(H,11,12);1H/t6-;/m1./s1

- InChIKey: HFHWHWCRHSKBOZ-FYZOBXCZSA-N

- ほほえんだ: N[C@@H](C1=NC2=CC=CC=C2N1)C.[H]Cl

計算された属性

- せいみつぶんしりょう: 197.07200

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 1

じっけんとくせい

- PSA: 54.70000

- LogP: 3.08490

(R)-1-(1H-Benzimidazol-2-yl)ethylamine Hydrochloride セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P280-P305+P351+P338

(R)-1-(1H-Benzimidazol-2-yl)ethylamine Hydrochloride 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

(R)-1-(1H-Benzimidazol-2-yl)ethylamine Hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R62490-250mg |

(R)-1-(1H-Benzimidazol-2-yl)ethylamineHydrochloride |

1234996-74-7 | 250mg |

¥576.0 | 2021-09-04 | ||

| abcr | AB451547-250 mg |

(R)-1-(1H-Benzimidazol-2-yl)ethylamine HCl; . |

1234996-74-7 | 250mg |

€170.50 | 2023-04-22 | ||

| Chemenu | CM324206-5g |

(R)-1-(1H-Benzimidazol-2-yl)ethylamine Hydrochloride |

1234996-74-7 | 95% | 5g |

$656 | 2023-02-18 | |

| Chemenu | CM324206-5g |

(R)-1-(1H-Benzimidazol-2-yl)ethylamine Hydrochloride |

1234996-74-7 | 95% | 5g |

$400 | 2021-06-17 | |

| abcr | AB451547-1 g |

(R)-1-(1H-Benzimidazol-2-yl)ethylamine HCl; . |

1234996-74-7 | 1g |

€294.50 | 2023-04-22 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KU234-200mg |

(R)-1-(1H-Benzimidazol-2-yl)ethylamine Hydrochloride |

1234996-74-7 | 97+% | 200mg |

459.0CNY | 2021-07-14 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R62490-1g |

(R)-1-(1H-Benzimidazol-2-yl)ethylamineHydrochloride |

1234996-74-7 | 1g |

¥1276.0 | 2021-09-04 | ||

| TRC | B619325-50mg |

(R)-1-(1H-Benzimidazol-2-yl)ethylamine Hydrochloride |

1234996-74-7 | 50mg |

$ 50.00 | 2022-06-07 | ||

| Chemenu | CM324206-1g |

(R)-1-(1H-Benzimidazol-2-yl)ethylamine Hydrochloride |

1234996-74-7 | 95% | 1g |

$193 | 2023-02-18 | |

| eNovation Chemicals LLC | K10839-5g |

(R)-1-(1H-Benzimidazol-2-yl)ethylamine Hydrochloride |

1234996-74-7 | 97% | 5g |

$680 | 2024-05-24 |

(R)-1-(1H-Benzimidazol-2-yl)ethylamine Hydrochloride 関連文献

-

Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625

-

Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094

-

Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069

-

Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116

1234996-74-7 ((R)-1-(1H-Benzimidazol-2-yl)ethylamine Hydrochloride) 関連製品

- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)

- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

- 42464-96-0(NNMTi)

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1234996-74-7)(R)-1-(1H-Benzimidazol-2-yl)ethylamine Hydrochloride

清らかである:99%

はかる:5g

価格 ($):352.0